N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide
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Overview
Description
N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide is an organic compound with significant potential in various scientific fields. It is known for its unique structure, which includes an isoquinoline moiety and a prop-2-enamide group. This compound is a white crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide typically involves the reaction of glycine with acrolein or acryloyl chloride. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted isoquinoline derivatives .
Scientific Research Applications
N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-2-oxoethyl)acrylamide
- N-(Carbamoylmethyl)prop-2-enamide
- N-Acryloyl-glycinamide
Uniqueness
N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide stands out due to its unique isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-14(19)16-12-4-3-10-5-6-17(9-13(15)18)8-11(10)7-12/h2-4,7H,1,5-6,8-9H2,(H2,15,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCTLGAVLCTPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCN(C2)CC(=O)N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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